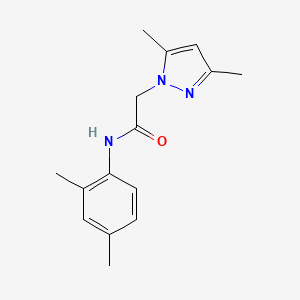
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, also known as DPA, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. DPA is a pyrazolylacetamide derivative that has been synthesized and studied for its biological activities.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood. However, it has been suggested that N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may exert its biological activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been reported to modulate the activity of enzymes involved in the regulation of glucose metabolism and oxidative stress.
Biochemical and Physiological Effects
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been reported to modulate the activity of enzymes involved in glucose metabolism and oxidative stress. In addition, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been reported to exhibit analgesic and antipyretic activities.
Advantages and Limitations for Lab Experiments
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been shown to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments.
However, there are also limitations to the use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in laboratory experiments. One limitation is that the mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide is not fully understood, which makes it difficult to interpret the results of experiments. Another limitation is that N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide may exhibit toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide. One direction is to further investigate the mechanism of action of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide and its potential targets in the body. This could lead to the development of new therapeutic agents based on the structure of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Another direction is to study the potential use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in the treatment of various diseases. For example, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit anti-cancer properties, and further studies could explore its potential use in cancer therapy.
In addition, future studies could investigate the potential use of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide in combination with other drugs to enhance its therapeutic effects. This could lead to the development of new drug combinations for the treatment of various diseases.
Conclusion
In conclusion, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, or N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide, is a chemical compound that has gained attention in scientific research for its potential therapeutic properties. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic activities, and has been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. Despite its limitations, N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has several advantages for use in laboratory experiments, and there are several future directions for the study of this compound.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide involves the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form the pyrazolylacetamide derivative. The reaction is carried out under reflux conditions in the presence of a base. The resulting product is then purified by recrystallization to obtain pure N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide has also been studied for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-10-5-11(2)7-14(6-10)16-15(19)9-18-13(4)8-12(3)17-18/h5-8H,9H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWJUAYZSLWREE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CN2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(3,5-dimethylpyrazol-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[3,5-bis(trifluoromethyl)phenyl]-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbohydrazide](/img/structure/B7480662.png)


![[1-(Cyclobutanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7480704.png)
![2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide](/img/structure/B7480706.png)





![4-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxane-4-carboxamide](/img/structure/B7480737.png)


![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B7480755.png)